1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde 1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707205
InChI: InChI=1S/C9H14O/c1-2-3-5-9(8-10)6-4-7-9/h2-3,8H,4-7H2,1H3/b3-2+
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol

1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde

CAS No.:

Cat. No.: VC17707205

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde -

Specification

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
IUPAC Name 1-[(E)-but-2-enyl]cyclobutane-1-carbaldehyde
Standard InChI InChI=1S/C9H14O/c1-2-3-5-9(8-10)6-4-7-9/h2-3,8H,4-7H2,1H3/b3-2+
Standard InChI Key TWRDSNSQJIUFLM-NSCUHMNNSA-N
Isomeric SMILES C/C=C/CC1(CCC1)C=O
Canonical SMILES CC=CCC1(CCC1)C=O

Introduction

Structural Analysis of 1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde

Molecular Architecture

1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde (molecular formula: C₉H₁₄O) features a four-membered cyclobutane ring substituted at the 1-position with both a but-2-en-1-yl group and a carbaldehyde moiety. The cyclobutane ring introduces significant ring strain due to its non-planar geometry, which influences the compound’s reactivity and stability . The but-2-en-1-yl substituent adds unsaturation, creating a conjugated system that may participate in cycloaddition or oxidation reactions. The aldehyde group (-CHO) at the same carbon position enhances electrophilicity, making the molecule a potential candidate for nucleophilic additions or condensations .

Key Structural Features:

  • Cyclobutane Ring: Bond angles of approximately 90°, leading to torsional strain and increased reactivity compared to larger cycloalkanes .

  • But-2-en-1-yl Group: A trans-configuration (E) is likely dominant due to steric considerations, though isomerism warrants further investigation.

  • Aldehyde Functionality: Polarized C=O bond with a calculated dipole moment of ~2.7 D, facilitating hydrogen bonding and nucleophilic attacks .

Synthesis Strategies

Cyclobutane Ring Formation

The synthesis of cyclobutane derivatives often relies on [2+2] photocycloaddition reactions or ring-contraction methodologies. For 1-(but-2-en-1-yl)cyclobutane-1-carbaldehyde, a plausible route involves:

  • Claisen-Schmidt Condensation: Reaction of cyclobutanecarbaldehyde with but-2-enal under basic conditions to form the α,β-unsaturated aldehyde intermediate.

  • Friedel-Crafts Alkylation: Electrophilic substitution using a cyclobutane-derived acyl chloride and a butene derivative in the presence of Lewis acids like AlCl₃ .

  • Ring-Closing Metathesis (RCM): As demonstrated in stapled peptide synthesis , Grubbs catalysts could facilitate the formation of the cyclobutane ring from diene precursors, though this method remains untested for this specific substrate.

Challenges in Synthesis:

  • Ring Strain: The cyclobutane ring’s instability may lead to unintended ring-opening reactions during synthesis .

  • Stereochemical Control: Ensuring regioselectivity in the addition of the butenyl group requires careful optimization of reaction conditions.

Chemical Properties and Reactivity

Physicochemical Characteristics

  • Boiling Point: Estimated at 180–190°C (extrapolated from similar aldehydes) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde group; limited solubility in water.

  • Stability: Susceptible to oxidation under ambient conditions, necessitating storage under inert atmospheres .

Reactivity Profile

The compound’s reactivity is governed by three key features:

  • Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids .

  • Alkene Moiety: Undergoes electrophilic additions (e.g., bromination) or Diels-Alder reactions.

  • Cyclobutane Ring: Prone to ring-opening reactions under acidic or thermal stress, yielding linear dienes or ketones .

Example Reaction Pathways:

  • Nucleophilic Addition:
    RCHO+R’MgXRCH(OH)R’\text{RCHO} + \text{R'MgX} \rightarrow \text{RCH(OH)R'}
    Primary alcohols form via Grignard reagent addition, with yields dependent on steric hindrance .

  • Electrophilic Alkene Functionalization:
    Bromination at the double bond produces a dibromide derivative, useful in halogenation studies.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesReactivity Insights
1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehydeC₈H₁₁ClOChlorine substituent enhances electrophilicityHigher propensity for SN2 reactions
1-(But-2-yn-1-yl)cyclobutane-1-carbaldehydeC₉H₁₂OAlkyne group enables click chemistryReacts with azides in CuAAC reactions
Cyclobutane-bearing stapled peptides VariableIntegrated into bioactive peptidesStabilizes α-helical conformations

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